molecular formula C20H21N3O2 B2836490 N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 812641-37-5

N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide

Cat. No.: B2836490
CAS No.: 812641-37-5
M. Wt: 335.407
InChI Key: BGFCJFGKJAYWPD-UHFFFAOYSA-N
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Description

N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound features a unique structure with a 2,3-dimethylphenyl group and an indole moiety, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide typically involves the reaction of 2,3-dimethylaniline with oxalyl chloride to form the corresponding oxamide intermediate. This intermediate is then reacted with 2-(1H-indol-3-yl)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms like primary or secondary amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The indole moiety is known to interact with various biological targets, potentially contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]carbamide: Similar structure but with a carbamide group instead of an oxamide.

    N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide: Contains an acetamide group, offering different chemical properties.

Uniqueness

N’-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is unique due to its specific combination of a 2,3-dimethylphenyl group and an indole moiety, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is a synthetic organic compound belonging to the class of oxamides. It is characterized by its unique structure that integrates an indole moiety and a dimethylphenyl group, which may confer distinct biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C20H21N3O2
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : this compound

Structure

The chemical structure can be represented as follows:

C20H21N3O2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}

Apoptosis Induction

Research indicates that compounds with similar structural features can induce apoptosis in cancer cells. For instance, studies on related oxamide derivatives have shown their ability to trigger apoptotic pathways via caspase activation and mitochondrial dysfunction. This suggests that this compound may exhibit similar properties.

Anticancer Potential

Several studies have explored the anticancer potential of indole derivatives. For example, indole-based compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The specific activity of this compound in this context remains to be fully elucidated but warrants investigation due to its structural similarities.

Inhibition of Enzymatic Activity

Compounds containing indole moieties often interact with various enzymes involved in cancer progression. Preliminary data suggest that this compound may inhibit specific kinases or phosphatases, although detailed studies are necessary to confirm these interactions.

Study 1: Apoptosis Induction in Cancer Cells

A study conducted on structurally related compounds demonstrated significant apoptosis induction in human colorectal carcinoma cells (HCT116). The lead compound exhibited an EC50 value of 0.24 µM, indicating potent activity. Although direct studies on this compound are lacking, the similarities suggest potential efficacy in cancer therapy.

Study 2: Inhibition of Tubulin Polymerization

Research has shown that indole derivatives can inhibit tubulin polymerization effectively. A compound with a similar scaffold was found to have a GI50 value of 0.056 µM against HCT116 cells. This highlights the potential for this compound to exhibit similar mechanisms of action.

Data Table: Biological Activities and Properties

Activity TypeReference CompoundEC50/GI50 ValuesNotes
Apoptosis Induction4-Bromo CompoundEC50 0.24 µMInduces caspase activation
Tubulin PolymerizationIndole DerivativeGI50 0.056 µMInhibits cell proliferation
Enzymatic InhibitionVarious IndolesNot specifiedPotential kinase/phosphatase inhibition

Properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-6-5-9-17(14(13)2)23-20(25)19(24)21-11-10-15-12-22-18-8-4-3-7-16(15)18/h3-9,12,22H,10-11H2,1-2H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFCJFGKJAYWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322652
Record name N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815698
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

812641-37-5
Record name N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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